molecular formula C7H9Cl2N3O B135749 4-(2-Chlorophenyl)semicarbazide hydrochloride CAS No. 153513-57-6

4-(2-Chlorophenyl)semicarbazide hydrochloride

Cat. No.: B135749
CAS No.: 153513-57-6
M. Wt: 222.07 g/mol
InChI Key: AALFMYTZFRNGFG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O. It is a derivative of semicarbazide, which is commonly found in biological systems. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)semicarbazide hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)semicarbazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide hydrochloride: A closely related compound with similar chemical properties but without the chlorophenyl group.

    4-(2-Bromophenyl)semicarbazide hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Methylphenyl)semicarbazide hydrochloride: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(2-Chlorophenyl)semicarbazide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other semicarbazide derivatives may not be as effective .

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-5-3-1-2-4-6(5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALFMYTZFRNGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374056
Record name 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153513-57-6
Record name 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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